Oxidative stress inhibitor TR
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Overview
Description
Oxidative stress inhibitor TR is a compound designed to mitigate oxidative stress by targeting specific pathways and molecules involved in the redox balance within cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body’s ability to detoxify these reactive intermediates or repair the resulting damage. This compound plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative damage, which is implicated in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxidative stress inhibitor TR typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include reducing agents, oxidizing agents, and catalysts that facilitate the formation of desired bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Oxidative stress inhibitor TR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antioxidant activity.
Reduction: Reduction reactions can regenerate the active form of the compound from its oxidized state.
Substitution: Functional groups on the compound can be substituted with other groups to modify its properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium, platinum, and nickel
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, each with distinct antioxidant properties. These products can be further analyzed to determine their efficacy in mitigating oxidative stress .
Scientific Research Applications
Oxidative stress inhibitor TR has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and develop new antioxidant agents.
Biology: Investigated for its role in cellular signaling pathways and its potential to protect cells from oxidative damage.
Medicine: Explored as a therapeutic agent for treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of antioxidant formulations for pharmaceuticals, cosmetics, and food products .
Mechanism of Action
The mechanism of action of oxidative stress inhibitor TR involves its interaction with key molecules and pathways involved in redox regulation. The compound acts by:
Scavenging Reactive Oxygen Species (ROS): Directly neutralizing ROS to prevent cellular damage.
Modulating Antioxidant Enzymes: Enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.
Regulating Signaling Pathways: Influencing pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa B (NF-κB) pathways, which play crucial roles in cellular defense against oxidative stress .
Comparison with Similar Compounds
Thioredoxin Reductase Inhibitors: Compounds that inhibit thioredoxin reductase, an enzyme involved in maintaining redox balance.
Glutathione Peroxidase Mimics: Synthetic compounds that mimic the activity of glutathione peroxidase, another key antioxidant enzyme.
Superoxide Dismutase Mimetics: Molecules that replicate the activity of superoxide dismutase, an enzyme that dismutates superoxide radicals
Uniqueness: Oxidative stress inhibitor TR is unique due to its specific mechanism of action and its ability to modulate multiple pathways involved in oxidative stress. Unlike some other antioxidants that target only one type of ROS or pathway, this compound offers a more comprehensive approach to mitigating oxidative damage .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-14(13-7)9-5-3-2-4-8(9)11(12)15-10/h2-6,12H,1H3 |
InChI Key |
PTURKWMTXBWRGY-UHFFFAOYSA-N |
SMILES |
N=C1C2=CC=CC=C2N3C(O1)=CC(C)=N3 |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=N)OC2=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TR |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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